molecular formula C14H22N4O4 B8168794 2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate

2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate

Cat. No.: B8168794
M. Wt: 310.35 g/mol
InChI Key: JACYPJQKNFOKPE-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate is a chemical compound with the molecular formula C14H22N4O4 and a molecular weight of 310.35 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and an azido group attached to a decanoate chain. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate typically involves the esterification of decanoic acid with 2,5-dioxopyrrolidin-1-yl. The azido group is introduced through a nucleophilic substitution reaction using sodium azide. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate undergoes various chemical reactions, including:

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property is particularly useful in bioconjugation, where the compound can be used to attach various functional groups to biomolecules. The azido group acts as a reactive site, allowing for the formation of covalent bonds with other molecules under mild conditions .

Comparison with Similar Compounds

2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate can be compared with other similar compounds such as:

This compound stands out due to its high reactivity and versatility in forming stable triazole linkages, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 10-azidodecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4/c15-17-16-11-7-5-3-1-2-4-6-8-14(21)22-18-12(19)9-10-13(18)20/h1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACYPJQKNFOKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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